2-Bromo-5-ethoxybenzo[d]oxazole
Description
2-Bromo-5-ethoxybenzo[d]oxazole is a heterocyclic compound featuring a benzo[d]oxazole core substituted with bromine at position 2 and an ethoxy group at position 4. The benzo[d]oxazole scaffold consists of a fused benzene and oxazole ring, where the oxazole moiety contains oxygen at position 1 and nitrogen at position 5. The bromine and ethoxy substituents significantly influence its electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C9H8BrNO2 |
|---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
2-bromo-5-ethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C9H8BrNO2/c1-2-12-6-3-4-8-7(5-6)11-9(10)13-8/h3-5H,2H2,1H3 |
InChI Key |
JQKCNBVPFIRWEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-ethoxybenzo[d]oxazole typically involves the following steps:
Starting Material: The synthesis begins with 2-aminophenol.
Bromination: The 2-aminophenol is brominated using bromine or a brominating agent to introduce the bromine atom at the desired position.
Cyclization: The brominated intermediate undergoes cyclization with an appropriate reagent to form the benzoxazole ring.
Industrial Production Methods
Industrial production methods for 2-Bromo-5-ethoxybenzo[d]oxazole may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to achieve high yields and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-ethoxybenzo[d]oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The benzoxazole ring can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions may involve the use of bases or catalysts.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Cyclization Reactions: Cyclization may require specific catalysts or reagents to facilitate the formation of the desired ring structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-Bromo-5-ethoxybenzo[d]oxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceuticals with potential antimicrobial, anticancer, and anti-inflammatory properties.
Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.
Material Science: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 2-Bromo-5-ethoxybenzo[d]oxazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and ethoxy groups can influence the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological, chemical, and physical properties of 2-bromo-5-ethoxybenzo[d]oxazole are best understood in the context of structurally related benzo[d]oxazole derivatives. Below is a comparative analysis based on substituent effects, bioactivity, and synthetic applications.
Substituent Effects on Bioactivity
Evidence from substituted benzo[d]oxazole derivatives highlights the critical role of substituents in modulating biological activity:
- 5-Methylbenzo[d]oxazole derivatives (e.g., compound 12l) exhibit potent anti-proliferative activity (IC₅₀ = 10.50 µM against HepG2 cells), attributed to enhanced hydrophobic interactions and metabolic stability .
- 5-Chlorobenzo[d]oxazole derivatives (e.g., compound 12b) show reduced potency (IC₅₀ = 26.31–102.10 µM), likely due to increased electron-withdrawing effects and reduced solubility .
Structural and Functional Analogues
Key analogues and their properties are summarized below:
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